Cas no 1955523-92-8 (sodium 2-(4-propoxypyrimidin-2-yl)acetate)

sodium 2-(4-propoxypyrimidin-2-yl)acetate structure
1955523-92-8 structure
商品名:sodium 2-(4-propoxypyrimidin-2-yl)acetate
CAS番号:1955523-92-8
MF:C9H13N2NaO3
メガワット:220.200893163681
MDL:MFCD29991394
CID:4631364
PubChem ID:122156838

sodium 2-(4-propoxypyrimidin-2-yl)acetate 化学的及び物理的性質

名前と識別子

    • sodium 2-(4-propoxypyrimidin-2-yl)acetate
    • MDL: MFCD29991394
    • インチ: 1S/C9H12N2O3.Na.H/c1-2-5-14-8-3-4-10-7(11-8)6-9(12)13;;/h3-4H,2,5-6H2,1H3,(H,12,13);;
    • InChIKey: DZSJBBBQQAAKHF-UHFFFAOYSA-N
    • ほほえんだ: C(C1=NC=CC(OCCC)=N1)C(=O)O.[NaH]

sodium 2-(4-propoxypyrimidin-2-yl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-263857-0.25g
sodium 2-(4-propoxypyrimidin-2-yl)acetate
1955523-92-8 95%
0.25g
$487.0 2024-06-18
Enamine
EN300-263857-1.0g
sodium 2-(4-propoxypyrimidin-2-yl)acetate
1955523-92-8 95%
1.0g
$986.0 2024-06-18
Chemenu
CM469363-1g
sodium 2-(4-propoxypyrimidin-2-yl)acetate
1955523-92-8 95%+
1g
$1124 2023-02-02
Enamine
EN300-263857-0.05g
sodium 2-(4-propoxypyrimidin-2-yl)acetate
1955523-92-8 95%
0.05g
$229.0 2024-06-18
Enamine
EN300-263857-5.0g
sodium 2-(4-propoxypyrimidin-2-yl)acetate
1955523-92-8 95%
5.0g
$2858.0 2024-06-18
Enamine
EN300-263857-0.5g
sodium 2-(4-propoxypyrimidin-2-yl)acetate
1955523-92-8 95%
0.5g
$768.0 2024-06-18
Aaron
AR01C685-50mg
sodium 2-(4-propoxypyrimidin-2-yl)acetate
1955523-92-8 95%
50mg
$340.00 2025-02-09
1PlusChem
1P01C5ZT-10g
sodium 2-(4-propoxypyrimidin-2-yl)acetate
1955523-92-8 95%
10g
$5298.00 2024-06-17
Aaron
AR01C685-500mg
sodium 2-(4-propoxypyrimidin-2-yl)acetate
1955523-92-8 95%
500mg
$1081.00 2025-02-09
A2B Chem LLC
AW46457-50mg
sodium 2-(4-propoxypyrimidin-2-yl)acetate
1955523-92-8 90%
50mg
$277.00 2024-04-20

sodium 2-(4-propoxypyrimidin-2-yl)acetate 関連文献

sodium 2-(4-propoxypyrimidin-2-yl)acetateに関する追加情報

Comprehensive Overview of Sodium 2-(4-propoxypyrimidin-2-yl)acetate (CAS No. 1955523-92-8)

Sodium 2-(4-propoxypyrimidin-2-yl)acetate (CAS No. 1955523-92-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique pyrimidine backbone and sodium carboxylate moiety, is increasingly being explored for its potential applications in drug development and crop protection. Researchers are particularly interested in its role as a key intermediate in synthesizing biologically active molecules, owing to its structural versatility.

In recent years, the demand for pyrimidine derivatives like Sodium 2-(4-propoxypyrimidin-2-yl)acetate has surged, driven by their relevance in designing small-molecule inhibitors and enzyme modulators. The compound's propoxy group enhances its lipophilicity, making it a candidate for improving drug bioavailability—a hot topic in modern pharmacology. With the rise of precision medicine and targeted therapies, this compound's potential to act as a scaffold for kinase inhibitors aligns with current industry trends.

From an agrochemical perspective, Sodium 2-(4-propoxypyrimidin-2-yl)acetate is studied for its herbicidal and fungicidal properties. Its mechanism of action, possibly involving plant hormone disruption, resonates with the growing need for eco-friendly pesticides. As sustainability becomes a global priority, this compound's biodegradability profile is under scrutiny��addressing frequent search queries like "green alternatives to synthetic pesticides" and "pyrimidine-based agrochemicals."

The synthesis of Sodium 2-(4-propoxypyrimidin-2-yl)acetate typically involves nucleophilic substitution reactions, followed by carboxylation. Analytical techniques such as HPLC and NMR spectroscopy confirm its high purity (>98%), a critical parameter for regulatory compliance. Discussions on platforms like ResearchGate often highlight challenges in scaling up pyrimidine synthesis—a pain point this compound's straightforward preparation could alleviate.

Market analysts note increasing patent filings around 1955523-92-8, particularly in Asia-Pacific regions, reflecting its commercial potential. Its compatibility with water-based formulations (due to the sodium salt) addresses formulation stability issues—a frequent concern in pharmaceutical excipient development. This aligns with trending searches like "improving API solubility" and "salt selection strategies."

Ongoing toxicology studies suggest Sodium 2-(4-propoxypyrimidin-2-yl)acetate has favorable ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity), though comprehensive ecotoxicity data remains limited. This gap presents research opportunities, especially given public interest in "SAFE CHEM alternatives" and "readily degradable chemicals"—topics dominating environmental chemistry forums.

In material science, the compound's crystalline structure inspires investigations into co-crystal engineering for enhanced drug performance. Its ability to form hydrogen-bonded networks makes it relevant to cutting-edge searches like "supramolecular chemistry in drug design." The 4-propoxypyrimidine moiety's electron-rich nature also suggests potential in photocatalyst systems—an emerging field in renewable energy.

Regulatory databases classify CAS 1955523-92-8 as non-hazardous under standard handling conditions, though proper PPE is recommended during industrial processing. This safety profile supports its inclusion in green chemistry workflows, answering frequent queries about "benign by design" compounds. The sodium salt form additionally simplifies waste management compared to acid precursors.

Future research directions may explore Sodium 2-(4-propoxypyrimidin-2-yl)acetate's role in bioconjugation techniques or as a ligand in metal-organic frameworks (MOFs). These applications tap into trending academic searches like "multifunctional linker molecules" and "MOFs for drug delivery." Its balanced hydrophilic-lipophilic character could also prove valuable in nanoparticle surface modification strategies.

In conclusion, Sodium 2-(4-propoxypyrimidin-2-yl)acetate represents a versatile building block at the intersection of multiple disciplines. Its relevance to drug discovery, sustainable agriculture, and advanced materials ensures continued scientific and commercial interest. As analytical techniques advance, further revelations about its structure-activity relationships are anticipated—making it a compound to watch in coming years.

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